5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 3-methylpyrazole, undergoes nitration using nitric acid to form 3-methyl-4-nitropyrazole.
Chlorination: The nitro compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Carboxylation: Finally, the chlorinated nitro compound is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substituting Agents: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Chloro-1-methyl-4-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: 5-Chloro-1-carboxy-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pyrazole derivatives with potential biological activities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .
Industry: In the agricultural industry, derivatives of this compound are investigated for their potential use as pesticides and herbicides. They exhibit activity against a range of pests and weeds, making them valuable for crop protection .
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
5-Chloro-3-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the carboxylic acid group.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
5-Chloro-1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid: Similar structure with the nitro and carboxylic acid groups swapped.
Uniqueness: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGAUEBFFKSGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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